2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane

Synthetic chemistry Building block selection Atom economy

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane (CAS 1552575-12-8) is a heterocyclic spirocyclic building block with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.65 g/mol. It belongs to the 1,4-dioxa-7-azaspiro[4.4]nonane scaffold class, featuring a spiro-fused tetrahydrofuran-pyrrolidine ring system with a chloromethyl (–CH₂Cl) electrophilic handle at position 2 and an N-methyl tertiary amine at position 7.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
Cat. No. B13258663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)OCC(O2)CCl
InChIInChI=1S/C8H14ClNO2/c1-10-3-2-8(6-10)11-5-7(4-9)12-8/h7H,2-6H2,1H3
InChIKeyMAADJTDVTZCWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane (CAS 1552575-12-8): Spirocyclic Building Block Identity and Procurement Baseline


2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane (CAS 1552575-12-8) is a heterocyclic spirocyclic building block with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.65 g/mol . It belongs to the 1,4-dioxa-7-azaspiro[4.4]nonane scaffold class, featuring a spiro-fused tetrahydrofuran-pyrrolidine ring system with a chloromethyl (–CH₂Cl) electrophilic handle at position 2 and an N-methyl tertiary amine at position 7 . This scaffold is recognized as a core motif in the clinical hepatitis C virus (HCV) NS5A inhibitor GSK2336805 (inhibitor 41H), where the 1,4-dioxa-7-azaspiro[4.4]nonane framework supported high potency against genotypes 1a and 1b as well as key resistance mutants [1]. The compound is commercially available at ≥95% purity from multiple vendors, with computed properties including a topological polar surface area (TPSA) of 21.7 Ų, a calculated LogP of 0.67, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Why Generic Spirocyclic Building Block Substitution Fails: Physicochemical and Reactivity Consequences When Replacing 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane


Spirocyclic building blocks within the 1,4-dioxa-7-azaspiro[4.4]nonane class are not interchangeable due to quantifiable differences in molecular weight, lipophilicity, polar surface area, hydrogen bonding capacity, and electrophilic reactivity that directly impact downstream synthetic utility and the drug-likeness of derived products. The chloromethyl group provides a distinct electrophilic reactivity profile compared to bromomethyl analogs (approximately three orders of magnitude lower SN₂ reactivity, as established for alkyl halide leaving groups [1]), while the N-methyl tertiary amine eliminates a hydrogen bond donor present in the unsubstituted parent scaffold, altering TPSA by 8.79 Ų (28.8% reduction) and LogP by approximately 0.4–0.6 log units . Substituting the nitrogen-containing scaffold for an all-oxygen analog (e.g., 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane, CAS 22195-53-5) removes the basic amine handle entirely, precluding salt formation and eliminating a site for further N-derivatization. These are not marginal differences—in medicinal chemistry lead optimization, a TPSA shift of 8–9 Ų can alter predicted CNS penetration by an order of magnitude, and the presence or absence of a single H-bond donor affects oral bioavailability predictions under Lipinski's Rule of Five [2].

Quantitative Differentiation Evidence: 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane vs. Closest Structural Analogs


Evidence 1: Molecular Weight and Leaving Group Reactivity—Chloromethyl (191.65 Da) vs. Bromomethyl Analog (236.11 Da)

The target compound (MW 191.65 g/mol, CAS 1552575-12-8) contains a chloromethyl electrophile, whereas the direct bromo analog, 2-(bromomethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane (CAS 2172249-10-2), has a molecular weight of 236.11 g/mol and a bromomethyl leaving group . The molecular weight difference is 44.46 Da (23.2% higher for the bromo analog). In SN₂ nucleophilic substitution, an alkyl bromide reacts approximately 10³ times faster than the corresponding alkyl chloride with a given nucleophile, as established for methyl halide model systems [1]. The lower reactivity of the chloromethyl group enables more controlled sequential functionalization in complex synthetic sequences, while the lower molecular weight improves atom economy metrics in fragment-based and parallel library synthesis applications.

Synthetic chemistry Building block selection Atom economy

Evidence 2: Topological Polar Surface Area Reduction—TPSA 21.7 Ų (Target) vs. 30.49 Ų (Parent Scaffold)

The computed TPSA for 2-(chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane is 21.7 Ų (Ertl method) , compared with 30.49 Ų for the unsubstituted parent scaffold 1,4-dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0) . This represents an absolute reduction of 8.79 Ų, or 28.8% lower polar surface area. The TPSA threshold of ≤60 Ų is a widely used predictor of good oral absorption, while TPSA ≤40 Ų is associated with enhanced CNS penetration potential; both compounds fall well within oral absorption space, but the target compound's lower TPSA more closely approaches the favorable CNS range. The reduction is mechanistically attributed to N-methylation of the pyrrolidine nitrogen (eliminating one H-bond donor and increasing hydrophobicity of the amine) and the addition of the chloromethyl group (replacing a more polar hydrogen with –CH₂Cl).

Medicinal chemistry CNS drug discovery Permeability prediction

Evidence 3: Lipophilicity Shift—LogP 0.67 (Target) vs. LogP 0.05–0.30 (Parent Scaffold)

The calculated LogP of 2-(chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane is 0.67 (iLOGP method, Leyan) , representing an increase of 0.37 to 0.62 log units compared with the parent scaffold 1,4-dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0), which has a reported LogP of 0.05 (Chemsrc) to 0.30 (consensus LogP from Bidepharm, average of five computational methods) . A LogP increase of 0.37–0.62 corresponds to a 2.3- to 4.2-fold increase in octanol-water partition coefficient. Importantly, the target compound's LogP of 0.67 remains within the favorable lead-like range (LogP ≤ 3) and well below the Rule-of-Five cutoff of 5, while offering enhanced membrane partitioning compared to the parent scaffold. The increase is consistent with the addition of the chloromethyl group (electron-withdrawing, hydrophobic) and N-methylation (reducing hydrogen-bonding capacity).

Lipophilicity Lead-likeness ADME prediction

Evidence 4: Hydrogen Bond Donor Elimination—0 HBD (Target) vs. 1 HBD (Parent Scaffold)

The target compound has zero hydrogen bond donors (HBD = 0), as the pyrrolidine nitrogen is methylated to form a tertiary amine . In contrast, the unsubstituted parent scaffold 1,4-dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0) possesses one hydrogen bond donor (HBD = 1) from its secondary amine . Hydrogen bond donor count is a critical parameter in drug-likeness: the Rule of Five sets a maximum of 5 HBD for oral absorption, but for CNS penetration, the desirable HBD count is ≤1–2, with each additional HBD estimated to reduce brain penetration by approximately 5- to 10-fold on average [1]. The complete elimination of the HBD through N-methylation makes the target compound a more attractive building block for CNS-targeted compound libraries, as derived molecules will inherently carry one fewer H-bond donor than those built from the parent scaffold.

Oral bioavailability CNS penetration Drug-likeness

Evidence 5: Scaffold Validation—1,4-Dioxa-7-azaspiro[4.4]nonane Core in Clinical HCV NS5A Inhibitor GSK2336805

The 1,4-dioxa-7-azaspiro[4.4]nonane scaffold is a validated privileged motif in antiviral drug discovery. In the medicinal chemistry program leading to the clinical candidate GSK2336805 (also designated inhibitor 41H), the 1,4-dioxa-7-azaspiro[4.4]nonane core was identified as the optimal spirocyclic framework among diverse spiropyrrolidine motifs explored [1]. GSK2336805 demonstrated high potency against HCV genotypes 1a and 1b (EC₅₀ values in the low nanomolar range, with reported activity of 41H at 4–50 pM against genotype 1b replicon), as well as retained potency against key resistance mutants L31V and Y93H [1][2]. While the target compound itself is a functionalized building block rather than the clinical candidate, it contains the identical core scaffold with the addition of a chloromethyl handle suitable for further derivatization and an N-methyl group that pre-installs the tertiary amine found in many advanced NS5A inhibitor analogs. Alternative spirocyclic scaffolds (e.g., diazaspiro[4.4]nonane, 2-azaspiro[4.4]nonane-dione, or non-nitrogen-containing spiro[4.4] frameworks) lack this established clinical precedent for the specific 1,4-dioxa-7-aza substitution pattern.

Antiviral drug discovery Scaffold validation NS5A inhibition

Procurement-Relevant Application Scenarios for 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane


Scenario 1: Synthesis of HCV NS5A Inhibitor Analogs via Chloromethyl Derivatization

The 1,4-dioxa-7-azaspiro[4.4]nonane scaffold is the core of the clinical HCV inhibitor GSK2336805, which demonstrated picomolar potency against genotype 1b replicons [1]. 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane provides a direct synthetic entry point to analogs of this clinical series: the chloromethyl group at position 2 serves as an electrophilic handle for nucleophilic displacement with amines, thiols, or stabilized carbanions to introduce diverse substituents at the position corresponding to the spiroketal attachment point in GSK2336805. The pre-installed N-methyl group eliminates the need for a late-stage N-methylation step and avoids the associated chemoselectivity challenges. This building block is particularly appropriate for structure-activity relationship (SAR) exploration programs seeking to modify the spiroketal region of NS5A inhibitors while retaining the validated core scaffold.

Scenario 2: CNS-Targeted Fragment and Lead-Like Library Synthesis

With a TPSA of 21.7 Ų, LogP of 0.67, and HBD count of zero, 2-(chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane is an ideal building block for CNS-oriented compound libraries [2]. The compound's physicochemical profile sits within the CNS multiparameter optimization (CNS MPO) favorable space: TPSA < 40 Ų, LogP between 0 and 3, HBD ≤ 1, and MW well below 300 Da. Compared to the parent scaffold (TPSA 30.49 Ų, HBD = 1, LogP ~0.05), the target compound's lower polarity and absence of H-bond donors predict significantly better passive brain penetration. The single rotatable bond maintains conformational rigidity—a desirable feature for target selectivity—while the chloromethyl handle enables rapid diversification through parallel SN₂ chemistry with amine, alcohol, or thiol nucleophiles.

Scenario 3: Controlled Sequential Bifunctional Derivatization of Spirocyclic Cores

The chloromethyl group offers a moderate electrophilicity (SN₂ relative rate ≈1 for alkyl chloride vs. ≈10,000 for alkyl bromide) [3], making it suitable for controlled, sequential functionalization strategies. In contrast, the more reactive bromomethyl analog (CAS 2172249-10-2) carries a higher risk of over-alkylation, poly-substitution, or premature consumption in multi-step sequences. The chloromethyl electrophile can be selectively displaced under mild conditions (e.g., NaN₃ in DMF at 60 °C, or primary amines with K₂CO₃ in acetonitrile at reflux) while leaving the spirocyclic ketal oxygen atoms and the tertiary amine intact. The N-methyl group also provides a site for potential N-oxide formation or quaternization as a late-stage diversification step, orthogonal to the chloromethyl reactivity.

Scenario 4: Spirocyclic Fragment Screening Collections with Enhanced 3D Character

Spirocyclic compounds are increasingly valued in fragment-based drug discovery (FBDD) for their high fraction of sp³-hybridized carbons (Fsp³ = 1.0 for this scaffold), which confers three-dimensionality and has been correlated with improved clinical success rates and reduced attrition due to toxicity [4]. 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane, with a molecular weight of 191.65 Da, falls within the optimal fragment size range (MW < 250 Da for FBDD) while offering a fully sp³-hybridized core that is distinct from the flat, aromatic fragments that dominate traditional fragment libraries. The presence of both a basic nitrogen (tertiary amine) and an electrophilic chloromethyl handle provides two orthogonal vectors for fragment elaboration, enabling efficient fragment-to-lead optimization through both amine alkylation/acylation and nucleophilic displacement pathways.

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